4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride
Description
Historical Development of Aminomethylbenzamide Research
The study of aminomethylbenzamides dates to the early 2000s, when benzamide riboside analogs were first synthesized as nicotinamide mimetics. A pivotal breakthrough occurred in 2002 with the development of C-glycosidic benzamide derivatives, which demonstrated inhibitory effects on inosine monophosphate dehydrogenase (IMPDH). This enzyme’s role in purine biosynthesis positioned benzamides as candidates for anticancer and antiviral therapies. By 2017, researchers had expanded the scope to include furan-benzamide hybrids, leveraging the furan ring’s electron-rich π-system to enhance binding affinity with biological targets. The introduction of hydrochloride salts, such as 4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride, marked a milestone in improving aqueous solubility and bioavailability.
Table 1: Key Milestones in Aminomethylbenzamide Research
Significance in Contemporary Medicinal Chemistry
In modern drug discovery, this compound exemplifies the strategic fusion of aromatic and heterocyclic motifs. The benzamide moiety provides a rigid scaffold for hydrogen bonding with enzyme active sites, while the furan-2-ylmethyl group introduces steric bulk to modulate lipophilicity. This balance is critical for targeting proteins such as dihydrofolate reductase (DHFR), where competitive inhibition relies on precise molecular complementarity. Recent studies emphasize the compound’s role in destabilizing DHFR by reducing cellular NADPH levels, a mechanism distinct from traditional antifolates like methotrexate. Additionally, its ability to induce malformed viral capsids highlights potential applications in combating hepatitis B virus (HBV) replication.
Position Within Heterocyclic Pharmacophore Development
Furan-benzamide hybrids occupy a unique niche in pharmacophore design due to their dual functionality. The furan ring’s oxygen atom participates in dipole-dipole interactions, while the benzamide’s amide group serves as a hydrogen bond donor-acceptor pair. Comparative analyses with other heterocycles, such as thiophene and pyrrole, reveal superior metabolic stability in furan derivatives, attributed to reduced susceptibility to oxidative degradation.
Table 2: Comparative Analysis of Heterocyclic Pharmacophores
Research Landscape and Knowledge Gaps
Current research on this compound focuses on three areas: (1) synthetic optimization to reduce byproducts during amide coupling, (2) structural characterization of its interaction with HBV core proteins, and (3) computational modeling of its binding to IMPDH. However, critical gaps remain:
- Synthetic Challenges : Scalability issues arise from the instability of furan-2-ylmethylamine intermediates under acidic conditions.
- Mechanistic Uncertainties : The exact role of the hydrochloride counterion in enhancing target affinity is poorly understood.
- Resistance Potential : Prolonged exposure may select for mutations in DHFR or HBV core proteins, akin to methotrexate resistance.
Future studies must address these gaps through crystallographic analyses of target complexes and high-throughput screening of analog libraries. Collaborative efforts between synthetic chemists and computational biologists will be essential to unlock the full therapeutic potential of this hybrid scaffold.
Properties
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]-N-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-15-14(17)12-6-4-11(5-7-12)9-16-10-13-3-2-8-18-13;/h2-8,16H,9-10H2,1H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHNTFUWSDVSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CNCC2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, including a furan ring and a benzamide moiety. This compound has been explored for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key research data.
Chemical Structure and Properties
- Molecular Formula : C14H17ClN2O2
- Molecular Weight : 280.75 g/mol
- CAS Number : 1171752-03-6
The compound's structure allows for diverse interactions with biological systems, which is crucial for its pharmacological potential. The presence of the furan ring contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities, primarily due to its furan and amine functionalities. Key findings include:
- Anti-inflammatory Properties : Initial evaluations suggest that this compound may inhibit pathways involved in inflammation, potentially making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Similar compounds have shown analgesic effects, indicating that this compound may also alleviate pain through specific biological mechanisms.
Research indicates that compounds with similar structures often interact with enzymes and receptors linked to pain and inflammation pathways. For instance, studies on related furan derivatives have demonstrated their ability to inhibit monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism and could influence pain modulation.
Table 1: Summary of Biological Activity Studies
Case Studies
Several case studies have evaluated the pharmacological effects of compounds related to this compound:
-
Study on MAO Inhibition :
A study investigated the MAO inhibitory effects of related compounds, revealing that this compound could selectively inhibit MAO-B without affecting MAO-A, suggesting a potential therapeutic application in mood disorders or neurodegenerative diseases where MAO-B inhibition is beneficial . -
Anti-inflammatory Effects :
Another study focused on the anti-inflammatory properties of derivatives containing the furan moiety. Results indicated that these compounds could significantly reduce levels of inflammatory markers in cell cultures, supporting their potential use in treating conditions like arthritis.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds related to 4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride in combating viral infections. For instance, derivatives of 4-(aminomethyl)benzamide have shown efficacy against filoviruses such as Ebola and Marburg viruses. These compounds demonstrated good metabolic stability and were suitable for further optimization as therapeutic agents against these infectious diseases .
Structure-Activity Relationship Studies
Research indicates that modifications to the benzamide structure can enhance biological activity. A study on 4-(aminomethyl)benzamide derivatives revealed that specific structural changes could improve their inhibitory effects on viral entry mechanisms, suggesting that similar modifications could be explored for this compound to optimize its antiviral properties .
Case Study 1: Inhibition of Viral Entry
A study published in Nature demonstrated that certain aminomethyl-benzamide derivatives effectively inhibited the entry of Ebola virus into host cells. The findings indicated a need for further exploration of structural analogs, including those based on furan derivatives, to enhance potency and selectivity against viral targets .
Case Study 2: Pharmacological Profiling
A pharmacological profiling study assessed the metabolic stability and bioavailability of aminomethyl-benzamide compounds. The results showed that some derivatives maintained high stability in plasma and liver microsomes, which is crucial for developing effective antiviral agents. This suggests a promising pathway for investigating the pharmacokinetics of this compound .
Data Table: Comparative Analysis of Antiviral Activity
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Research Findings and Functional Insights
A. Impact of Substituents on Bioactivity
- Furan vs.
- Hydrochloride Salts: Both the target compound and 4-dimethylamino-N-benzylcathinone HCl utilize hydrochloride formulations to improve aqueous solubility, a critical factor in pharmacokinetics .
Preparation Methods
Amide Bond Formation
The N-methylbenzamide intermediate is synthesized via amidation of 4-(bromomethyl)benzoic acid derivatives. A patent-pending method (CN103304439A) describes the conversion of nitrobenzoic acids to amides using thionyl chloride and methylamine gas.
Procedure :
- Acid chloride formation : 4-(Bromomethyl)benzoic acid is treated with thionyl chloride in dichloromethane with catalytic pyridine, yielding 4-(bromomethyl)benzoyl chloride.
- Amidation : The acid chloride is reacted with methylamine gas in a chilled solution, producing 4-(bromomethyl)-N-methylbenzamide.
Optimization :
Reductive Amination Approach
Building on methodologies for furanic aldehydes, reductive amination offers a streamlined route to the target compound.
Procedure :
- Imine formation : 4-Formyl-N-methylbenzamide is condensed with furan-2-ylmethylamine in methanol at room temperature.
- Hydrogenation : The imine intermediate is reduced using hydrogen gas over a CuAlOx catalyst in a flow reactor at 100°C.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | CuAlOx (derived from LDH) |
| Temperature | 100°C |
| Pressure | 1–3 bar H₂ |
| Solvent | Methanol |
| Yield | 85–92% |
Advantages :
N-Alkylation Strategy
N-Alkylation of 4-(aminomethyl)-N-methylbenzamide with furan-2-ylmethyl bromide introduces the furyl moiety.
Procedure :
- Free amine generation : 4-(Aminomethyl)-N-methylbenzamide is prepared via reduction of the corresponding nitro compound or through Gabriel synthesis.
- Alkylation : The amine is treated with furan-2-ylmethyl bromide in the presence of potassium carbonate in DMF at 60°C.
Challenges :
- Competing over-alkylation to tertiary amines.
- Mitigated by using a 1:1 molar ratio of amine to alkylating agent.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- CuAlOx catalysts achieve >90% conversion in flow hydrogenation.
- Palladium on carbon (Pd/C) is less effective, yielding <70% under similar conditions.
Characterization and Analytical Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 280.75 g/mol | |
| Hydrogen bond donors | 3 | |
| Rotatable bonds | 5 | |
| Topological PSA | 54.3 Ų |
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 2.81 (s, 3H, NCH₃), 4.38 (s, 2H, CH₂NH), 6.50 (m, 1H, furan-H), 7.85–8.22 (m, 4H, Ar-H).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
Comparative Analysis of Methodologies
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Reductive amination | 85–92% | High | Moderate |
| N-Alkylation | 70–78% | Moderate | Low |
| Acid chloride amidation | 65% | Low | High |
Key Insight : Flow-based reductive amination offers the best balance of yield and scalability for industrial applications.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via amide coupling reactions. For example, a benzamide derivative (e.g., 4-aminomethyl-N-methylbenzamide) may react with furan-2-ylmethylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
- Optimization : Yield improvements are achieved by controlling stoichiometry (e.g., 1.2:1 molar ratio of amine to benzamide), temperature (0–25°C), and solvent polarity (e.g., dichloromethane or DMF). Post-synthesis purification via recrystallization or column chromatography is critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR confirm the furan ring (δ 6.2–7.4 ppm for aromatic protons) and amide bond (δ 2.8–3.2 ppm for N-methyl groups) .
- UV/Vis : λmax at ~255 nm (common for benzamide derivatives) .
- Chromatography : HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) resolves purity ≥98% .
Advanced Research Questions
Q. How do electronic effects of the furan substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Mechanistic Insight : The electron-rich furan ring enhances electrophilic aromatic substitution at the 5-position but may deactivate the adjacent amine group toward oxidation. Computational studies (e.g., DFT) predict activation energies for reactions like nitration or sulfonation .
- Experimental Validation : Controlled oxidation with mCPBA yields a dihydrofuran derivative, while nitration under HNO3/H2SO4 favors substitution at the furan 5-position .
Q. What computational strategies can predict the compound’s stability under varying pH and temperature conditions?
- Approach : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) model hydrolysis rates. For example, acidic conditions (pH < 3) may cleave the amide bond, forming 4-aminomethyl-N-methylbenzamide and furan-2-ylmethanol .
- Validation : Compare simulated degradation pathways with experimental HPLC-MS data under accelerated stability testing (40°C/75% RH for 6 months) .
Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?
- Analysis Framework :
Dose-Response Curves : Test activity across concentrations (1 nM–100 µM) to identify non-specific cytotoxicity thresholds .
Receptor Profiling : Use radioligand binding assays (e.g., for GPCRs or kinases) to distinguish target-specific effects from off-target interactions .
Structural Analog Comparison : Benchmark against analogs lacking the furan group to isolate structural contributions to activity .
Q. What methodologies are recommended for studying the compound’s potential as a CNS drug candidate?
- In Vitro Models : Blood-brain barrier (BBB) permeability via PAMPA-BBB assay (Pe > 3.0 × 10<sup>−6</sup> cm/s indicates CNS penetration) .
- In Vivo Studies : Pharmacokinetic profiling in rodent models (e.g., IV/PO administration) to assess bioavailability and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
